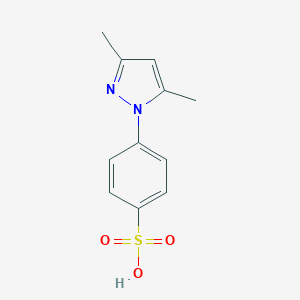

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid

Description

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)17(14,15)16/h3-7H,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRCWANXNSXVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid typically involves the condensation of 3,5-dimethyl-1H-pyrazole with benzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.

Reduction: The compound can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfonate esters, sulfonyl chlorides.

Reduction: Sulfonamides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid has been investigated for its potential therapeutic effects. It is part of a class of pyrazolyl benzenesulfonamides that have shown promise in treating inflammation and related disorders.

Case Study: Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). A study demonstrated that these compounds could reduce inflammation in animal models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Analytical Chemistry

The compound's sulfonic acid group allows it to function as an effective reagent in analytical techniques such as high-performance liquid chromatography (HPLC). It can be used to modify stationary phases or as a derivatizing agent for the analysis of various biomolecules.

Table 1: Analytical Applications of this compound

| Application | Methodology | Outcome |

|---|---|---|

| HPLC | Stationary phase modification | Enhanced separation efficiency |

| Derivatization | Reaction with amino acids | Improved detection sensitivity |

Material Science

In material science, the compound has been explored for its role in synthesizing novel polymers and nanomaterials. Its ability to participate in various chemical reactions makes it a versatile building block for creating functional materials.

Case Study: Polymer Synthesis

A study focused on the polymerization of this compound with other monomers to create conductive polymers. These materials have potential applications in electronic devices due to their improved electrical conductivity and thermal stability .

Environmental Applications

The compound's properties also lend themselves to environmental applications, particularly in water treatment processes. Its ability to form complexes with heavy metals can be utilized for the remediation of contaminated water sources.

Table 2: Environmental Applications

| Application | Mechanism | Effectiveness |

|---|---|---|

| Heavy metal removal | Complexation | Significant reduction of contaminants |

| pH adjustment | Acidic nature | Stabilization of water pH |

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

- 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzene-sulfonamide: This compound replaces the methyl groups with a trifluoromethyl group and a furan ring.

- 4-(5,3'-Dimethyl-5'-oxo-2-phenyl-2',5'-dihydro-2H-[3,4']bipyrazol-1'-yl)benzene-sulfonamide monohydrate: The bipyrazole structure increases molecular rigidity and hydrogen-bonding capacity (via the oxo group), which may enhance crystallinity and thermal stability compared to the target compound .

Functional Group Modifications

- This modification could improve binding affinity in biological systems but reduce solubility .

- {(3,5-Dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid (CAS 899703-63-0): Substitution with a sulfonyl-linked acetic acid group adds a carboxylic acid functionality, significantly altering acidity (pKa) and chelation properties compared to the sulfonic acid group in the target compound .

Sodium Salt Derivatives and Azo Compounds

- Sodium p-[4,5-dihydro-3-methyl-4-[[3-[(p-tolylamino)sulphonyl]-p-tolyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulphonate: The azo (-N=N-) group introduces chromophoric properties, making this compound suitable as a dye. The sodium salt form enhances water solubility, contrasting with the sulfonic acid's protonated state .

- Disodium 2,5-dichloro-4-[4-[[5-[[(dodecyloxy)carbonyl]amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate: The dodecyloxy chain imparts surfactant-like properties, while dichloro substituents increase hydrophobicity and stability under harsh conditions .

Key Physical Properties

Biological Activity

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 91088-11-8 and a molecular formula of C11H12N2O3S, exhibits potential in various pharmacological applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O3S |

| Molecular Weight | 252.28 g/mol |

| SMILES | CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)O)C |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO |

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 253.06415 | 155.9 |

| [M+Na]+ | 275.04609 | 168.2 |

| [M-H]- | 251.04959 | 156.7 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:

- Study Overview : A study investigated the effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231.

- Findings : Certain pyrazoles demonstrated cytotoxic effects, particularly when combined with doxorubicin, enhancing therapeutic efficacy against resistant cancer types such as Claudin-low breast cancer .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance:

- Mechanism : Pyrazole compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- IC50 Values : Some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

This compound also exhibits antimicrobial activity:

- Study Findings : Pyrazole derivatives have been tested against various pathogens, showing effectiveness against Gram-positive bacteria and fungi.

- Case Study : A review highlighted the synthesis of pyrazole carboxamides that displayed notable antifungal activity against several pathogenic fungi .

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the anticancer effects of synthesized pyrazoles on MCF-7 and MDA-MB-231 cell lines:

- Objective : To assess the cytotoxicity of various pyrazole derivatives.

- Results : The study identified two specific pyrazoles that exhibited significant cytotoxicity and synergistic effects when used in conjunction with doxorubicin .

Case Study 2: Anti-inflammatory Potential

A series of experiments were conducted to evaluate the anti-inflammatory properties of newly synthesized pyrazoles:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, a pyrazoline analog was prepared by reacting 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with 4-hydrazinobenzenesulfonic acid hydrochloride under reflux conditions in methanol. Key variables include solvent polarity (methanol or ethanol), temperature (60–80°C), and stoichiometric ratios. Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH) yields ~27% purity-optimized product . Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve methyl group signals (δ 1.2–2.7 ppm) and aromatic protons (δ 7.3–7.9 ppm). The sulfonic acid group’s electronic effects downfield-shift adjacent protons .

- X-ray Crystallography : SHELXL refinement (SHELX suite) determines bond lengths and angles, particularly for the sulfonic acid moiety (S–O bonds: ~1.43 Å). High-resolution data (e.g., 0.84 Å) minimizes thermal motion artifacts .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z = 393 [M+H]⁺ for analogs) .

Advanced Research Questions

Q. How can computational modeling and X-ray refinement tools like SHELXL resolve ambiguities in the sulfonic acid group’s orientation?

- Methodological Answer : The sulfonic acid group’s conformational flexibility complicates structural determination. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement by constraining S–O bond lengths and angles. Pairing with density functional theory (DFT) optimizes geometry, while Hirshfeld surface analysis identifies hydrogen-bonding patterns (e.g., O···H interactions at 2.2–2.5 Å). For twinned crystals, SHELXD’s dual-space algorithm improves phasing .

Q. What strategies are recommended for analyzing discrepancies between NMR data and crystallographic results in this compound?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., solvent interactions in NMR vs. static crystal packing). To reconcile:

- Compare NMR-derived torsional angles with crystallographic data.

- Use variable-temperature NMR to probe conformational exchange.

- Validate hydrogen bonding via IR spectroscopy (e.g., S=O stretching at 1040 cm⁻¹).

- Apply disorder modeling in SHELXL for flexible groups .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl or halogens) to assess steric/electronic effects .

- Biological Assays : Test against target enzymes (e.g., phosphodiesterases) using fluorescence-based assays. For antimicrobial studies, employ microdilution methods (MIC values) against Gram-positive/negative strains .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. For example, hydrazone derivatives showed enhanced activity with electron-withdrawing groups (e.g., fluorine) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of pyrazole-sulfonic acid derivatives?

- Methodological Answer : Variations in bioactivity often stem from assay conditions (e.g., pH, solvent). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.